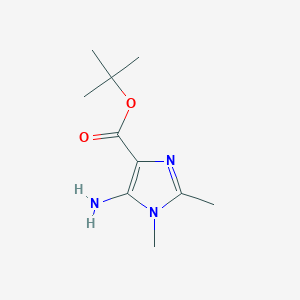
Tert-butyl 5-amino-1,2-dimethylimidazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-amino-1,2-dimethylimidazole-4-carboxylate is a chemical compound with the molecular formula C11H20N4O2. It is a white solid that is used in various scientific research applications.
Mechanism of Action
The mechanism of action of Tert-butyl 5-amino-1,2-dimethylimidazole-4-carboxylate is not fully understood. However, it is known to inhibit the activity of various enzymes and proteins by binding to their active sites or allosteric sites. Tert-butyl 5-amino-1,2-dimethylimidazole-4-carboxylate is also known to modulate various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway.
Biochemical and Physiological Effects:
Tert-butyl 5-amino-1,2-dimethylimidazole-4-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins, including protein kinases, proteases, and phosphodiesterases. Tert-butyl 5-amino-1,2-dimethylimidazole-4-carboxylate has also been shown to modulate various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. In addition, Tert-butyl 5-amino-1,2-dimethylimidazole-4-carboxylate has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects.
Advantages and Limitations for Lab Experiments
The advantages of using Tert-butyl 5-amino-1,2-dimethylimidazole-4-carboxylate in lab experiments include its high purity, stability, and ease of synthesis. Tert-butyl 5-amino-1,2-dimethylimidazole-4-carboxylate is also relatively inexpensive compared to other chemical compounds used in scientific research. However, the limitations of using Tert-butyl 5-amino-1,2-dimethylimidazole-4-carboxylate in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research and development of Tert-butyl 5-amino-1,2-dimethylimidazole-4-carboxylate. One direction is to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to further investigate its mechanism of action and its effects on various signaling pathways. Additionally, there is a need to develop more efficient and scalable synthesis methods for Tert-butyl 5-amino-1,2-dimethylimidazole-4-carboxylate to meet the growing demand for this chemical compound in scientific research.
Synthesis Methods
The synthesis of Tert-butyl 5-amino-1,2-dimethylimidazole-4-carboxylate involves the reaction of tert-butyl 2-formamidoacetate with 1,2-dimethylimidazole-4,5-dicarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields Tert-butyl 5-amino-1,2-dimethylimidazole-4-carboxylate as a white solid with a yield of approximately 60%.
Scientific Research Applications
Tert-butyl 5-amino-1,2-dimethylimidazole-4-carboxylate is used in various scientific research applications, including medicinal chemistry, drug discovery, and chemical biology. It is used as a building block for the synthesis of various biologically active compounds, including inhibitors of protein kinases, proteases, and phosphodiesterases. Tert-butyl 5-amino-1,2-dimethylimidazole-4-carboxylate is also used as a probe for studying the mechanism of action of various enzymes and proteins.
properties
IUPAC Name |
tert-butyl 5-amino-1,2-dimethylimidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-6-12-7(8(11)13(6)5)9(14)15-10(2,3)4/h11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKHCZRRRFICNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1C)N)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-amino-1,2-dimethylimidazole-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

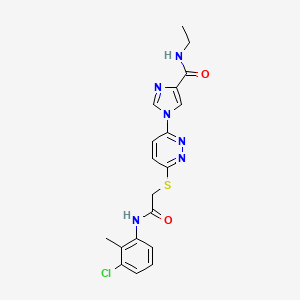
![(Z)-2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-phenylethanone](/img/structure/B2801952.png)
![2-((Benzo[3,4-D]1,3-dioxolen-5-ylamino)methylene)indane-1,3-dione](/img/structure/B2801954.png)
![1-chloro-N-[(furan-2-yl)methyl]-N-[(pyridin-3-yl)methyl]isoquinoline-3-carboxamide](/img/structure/B2801956.png)
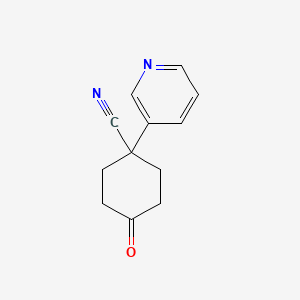
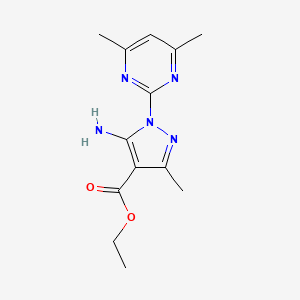

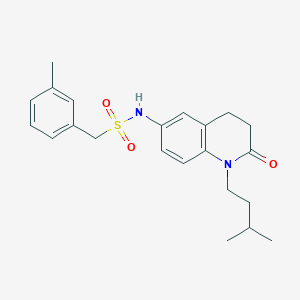

![5-cyclopropyl-N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)isoxazole-3-carboxamide](/img/structure/B2801964.png)
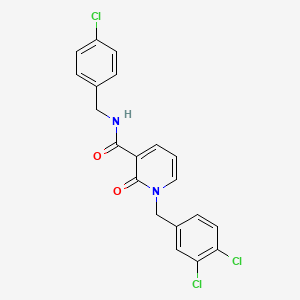

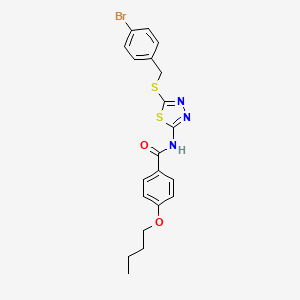
![3-(3-hydroxypropyl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2801972.png)